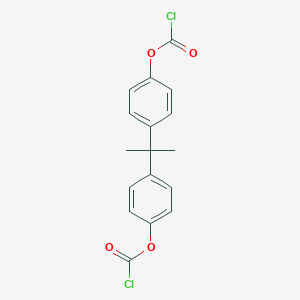

Bisphenol A bis(chloroformate)

Description

Properties

IUPAC Name |

[4-[2-(4-carbonochloridoyloxyphenyl)propan-2-yl]phenyl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O4/c1-17(2,11-3-7-13(8-4-11)22-15(18)20)12-5-9-14(10-6-12)23-16(19)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCQWOKHLEYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)Cl)C2=CC=C(C=C2)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29566-46-9 | |

| Record name | Carbonochloridic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29566-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062105 | |

| Record name | Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024-88-6 | |

| Record name | C,C′-[(1-Methylethylidene)di-4,1-phenylene] dicarbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A dichloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylidenedi-p-phenylene bis(chloroformate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DICHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9Q8926A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Application Note & Protocols: Synthesis of High-Performance Polycarbonates via Polycondensation of Bisphenol A bis(chloroformate)

Abstract

This document provides a comprehensive technical guide for the synthesis of Bisphenol A (BPA)-based polycarbonates, a class of high-performance thermoplastic polymers renowned for their exceptional impact strength, optical clarity, and thermal stability.[1] The protocols detailed herein utilize Bisphenol A bis(chloroformate) as a key monomer, reacting with a dihydroxy comonomer, Bisphenol A, through interfacial polycondensation. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, outlines critical safety procedures for handling hazardous reagents, and describes standard analytical techniques for the characterization of the resulting polymer. The content is designed for researchers in materials science, polymer chemistry, and drug development, offering both the practical steps for synthesis and the theoretical foundation for understanding and troubleshooting the process.

Chemical Principles and Mechanism

The synthesis of polycarbonates from Bisphenol A bis(chloroformate) and Bisphenol A is a classic example of step-growth polymerization, specifically a polycondensation reaction. The process is typically conducted using an interfacial polymerization technique, which involves a two-phase system: an aqueous phase containing the deprotonated bisphenoxide and an organic phase containing the bis(chloroformate) monomer.[2][3]

1.1. Reaction Mechanism

The core of the synthesis is the nucleophilic acyl substitution reaction between the phenoxide ions of Bisphenol A and the highly reactive chloroformate groups.

-

Deprotonation: The first step involves treating Bisphenol A with a strong base, typically sodium hydroxide (NaOH), in the aqueous phase.[4][5] This deprotonates the phenolic hydroxyl groups, forming the highly nucleophilic sodium bisphenoxide salt.[4][5][6]

-

Interfacial Reaction: The bisphenoxide anion attacks the electrophilic carbonyl carbon of the chloroformate group on a monomer dissolved in an immiscible organic solvent (e.g., dichloromethane).[5][6] This forms a carbonate ester linkage and eliminates a chloride ion.[5]

-

Chain Growth: This reaction occurs sequentially at both ends of the monomers, leading to the formation of long polymer chains. The polymer remains dissolved in the organic phase as it forms.[6]

The overall reaction is as follows: n NaO-Ar-ONa + n ClC(O)O-Ar'-OC(O)Cl → [-O-Ar-O-C(O)O-Ar'-O-C(O)-]n + 2n NaCl

Where Ar and Ar' represent the aromatic backbones derived from the bisphenols.

1.2. The Role of the Phase-Transfer Catalyst (PTC)

To accelerate the reaction, a phase-transfer catalyst (PTC) is often employed.[7][8] PTCs, such as quaternary ammonium salts (e.g., benzyltriethylammonium chloride), are molecules with both hydrophilic and hydrophobic properties.[8][9] They function by pairing with the bisphenoxide anion in the aqueous phase and transporting it across the interface into the organic phase, where it can more readily react with the chloroformate monomer.[8][10] This dramatically increases the reaction rate by overcoming the immiscibility of the reactants.[7][8]

Visualization of Synthesis Pathway and Workflow

To clarify the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Step-by-step experimental workflow for polycarbonate synthesis.

Experimental Protocols

3.1. Materials and Equipment

| Reagents & Chemicals | Grade | Supplier | Notes |

| Bisphenol A (BPA) | ≥99% | Sigma-Aldrich | |

| Bisphenol A bis(chloroformate) | 95-99% | Sigma-Aldrich | Highly Toxic & Corrosive |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | |

| Dichloromethane (DCM) | ACS Grade | VWR | |

| Methanol | ACS Grade | VWR | For precipitation |

| Hydrochloric Acid (HCl) | 1M solution | Fisher Scientific | For neutralization |

| Benzyltriethylammonium chloride | 98% | Sigma-Aldrich | Phase-Transfer Catalyst |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific | Drying agent |

| Deionized Water | >18 MΩ·cm | In-house |

| Equipment |

| 3-Neck Round Bottom Flask with Mechanical Stirrer |

| Addition Funnel |

| Condenser |

| Beakers, Graduated Cylinders, Separatory Funnel |

| Buchner Funnel and Filter Flask |

| Vacuum Oven |

| Analytical Balance |

| Standard Personal Protective Equipment (PPE) |

3.2. Safety Precautions

WARNING: Bisphenol A bis(chloroformate) is highly toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. [11]All handling must be performed in a certified chemical fume hood. [11]Wear appropriate PPE, including chemical-resistant gloves (nitrile is insufficient; use butyl or Viton), a lab coat, and chemical splash goggles with a face shield. [12][13]Have an emergency eyewash and shower readily available. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [14] 3.3. Protocol 1: Interfacial Polycondensation

This protocol details the synthesis of polycarbonate via a robust interfacial method.

Step 1: Preparation of the Aqueous Phase

-

In a 500 mL beaker, dissolve 11.41 g (0.05 mol) of Bisphenol A and 0.23 g (0.001 mol) of benzyltriethylammonium chloride (PTC) in 150 mL of deionized water.

-

Slowly add 4.4 g (0.11 mol) of NaOH pellets while stirring until fully dissolved. The dissolution is exothermic; allow the solution to cool to room temperature.

-

Causality: The NaOH deprotonates the BPA to form the reactive bisphenoxide anion. [4][5]A slight molar excess of NaOH ensures complete deprotonation and neutralizes the HCl byproduct formed during the reaction. The PTC is added to facilitate the transfer of the bisphenoxide to the organic phase. [10] Step 2: Preparation of the Organic Phase

-

-

In a separate 250 mL beaker, carefully dissolve 17.65 g (0.05 mol) of Bisphenol A bis(chloroformate) in 100 mL of dichloromethane (DCM).

-

Transfer the aqueous bisphenoxide solution to a 1 L three-neck flask equipped with a mechanical stirrer and an addition funnel.

-

Begin vigorous stirring (approx. 500-800 RPM) to create a large interfacial surface area between the two phases.

-

Slowly add the organic solution from the addition funnel to the flask over 30 minutes.

-

Allow the reaction to proceed at room temperature with continued vigorous stirring for 2 to 3 hours. The viscosity of the organic layer will noticeably increase as the polymer forms.

-

Stop the stirring and transfer the contents of the flask to a 1 L separatory funnel. Allow the layers to fully separate.

-

Drain the lower, viscous organic layer into a large beaker. Discard the upper aqueous layer.

-

Return the organic layer to the separatory funnel and wash it sequentially with:

-

100 mL of 1M HCl (to neutralize any remaining NaOH).

-

Two portions of 100 mL deionized water (to remove salts).

-

-

Drain the washed organic layer into a clean beaker and dry it over anhydrous magnesium sulfate for 20 minutes.

-

Filter off the drying agent.

-

Pour the clear, viscous polymer solution slowly into a beaker containing 800 mL of vigorously stirring methanol. A white, fibrous polymer will immediately precipitate.

-

Causality: Polycarbonate is soluble in DCM but insoluble in methanol. This step isolates the polymer from any remaining monomers, oligomers, and catalyst.

-

-

Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

-

Wash the polymer cake with an additional 100 mL of methanol.

Step 5: Drying

-

Place the collected polymer in a vacuum oven and dry at 80°C overnight or until a constant weight is achieved.

-

The final product should be a white, tough solid. Record the final yield.

Characterization and Validation

To confirm the successful synthesis and determine the properties of the polycarbonate, the following characterization techniques are recommended.

| Technique | Purpose | Expected Result / Key Features |

| FTIR Spectroscopy | Functional Group Analysis | Presence of a strong carbonyl (C=O) stretch from the carbonate group at ~1750-1770 cm⁻¹. Absence of the broad -OH stretch from Bisphenol A (~3200-3500 cm⁻¹). [15] |

| ¹H NMR Spectroscopy | Structural Elucidation | Signals corresponding to the aromatic protons of the BPA backbone and the methyl protons of the isopropylidene group. The integration of these peaks should confirm the polymer structure. [15][16] |

| Gel Permeation Chromatography (GPC) | Molecular Weight Determination | Provides the number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). A successful polymerization will yield high molecular weight polymer (Mw > 20,000 g/mol ) with a PDI typically between 1.5 and 2.5 for this type of polymerization. [15][17] |

| Differential Scanning Calorimetry (DSC) | Thermal Properties | Determination of the glass transition temperature (Tg). For BPA-polycarbonate, the Tg is expected to be in the range of 145-150°C. [16] |

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Low Polymer Yield | - Insufficient stirring.- Impure monomers.- Incorrect stoichiometry. | - Increase stirring speed to ensure high interfacial area.- Recrystallize monomers before use.- Accurately weigh all reagents. |

| Low Molecular Weight | - Premature termination of the reaction.- Presence of monofunctional impurities.- Incorrect pH of the aqueous phase. | - Increase reaction time.- Use high-purity monomers.- Ensure sufficient NaOH is used to maintain a high pH. |

| Polymer is Brittle | - Very low molecular weight.- Degradation during drying. | - See "Low Molecular Weight" solutions.- Lower the drying temperature or dry for a shorter period. |

| Cloudy or Discolored Polymer | - Incomplete washing, residual salts.- Side reactions due to impurities. | - Repeat the washing steps with acid and water.- Ensure high-purity reagents and solvents. |

Conclusion

The interfacial polycondensation of Bisphenol A and its bis(chloroformate) derivative is a reliable and scalable method for producing high-quality polycarbonate. The success of the synthesis is critically dependent on maintaining vigorous agitation, using high-purity reagents, and adhering to strict safety protocols. The characterization techniques outlined provide a robust framework for validating the chemical structure and physical properties of the synthesized polymer, ensuring it meets the standards required for advanced applications.

References

-

Valco Group. Polycarbonate (PC) – Manufacturing process of PC. Available from: [Link]

-

Vaisala. Polycarbonate Synthesis Process. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. Available from: [Link]

-

YouTube. Polycarbonates: Preparation and uses. Available from: [Link]

-

ResearchGate. Polymerization steps of BPA-polycarbonate. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. Available from: [Link]

-

Wikipedia. Polycarbonate. Available from: [Link]

- Google Patents. EP0922722A1 - Interfacial polycarbonate polymerization process and product.

-

Polymer Science Learning Center. Making Polycarbonates. Available from: [Link]

-

The Essential Chemical Industry. Polycarbonates. Available from: [Link]

-

Intratec.us. Polycarbonate Production from BPA and Phosgene. Available from: [Link]

-

K-Patents. POLYCARBONATE. Available from: [Link]

-

MDPI. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Available from: [Link]

- Google Patents. CN1603353A - Synthetic method of ultra-high molecular weight polycarbonate.

-

ResearchGate. Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Available from: [Link]

-

Georganics. BISPHENOL A BIS(CHLOROFORMATE). Available from: [Link]

-

PubMed. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. Available from: [Link]

-

Wikipedia. Phase-transfer catalyst. Available from: [Link]

-

NJ.gov. Hazardous Substance Fact Sheet - Bisphenol A. Available from: [Link]

-

ResearchGate. ¹H NMR spectra of polycarbonates (PC‐X). Available from: [Link]

-

Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]

-

Intertek. GPC-NMR Analysis for Polymer Characterisation. Available from: [Link]

-

Taylor & Francis eBooks. Polymer-supported Phase Transfer Catalyst. Available from: [Link]

-

Spectroscopy Online. GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. Available from: [Link]

Sources

- 1. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. valcogroup-valves.com [valcogroup-valves.com]

- 3. cdn.intratec.us [cdn.intratec.us]

- 4. Polycarbonate - Wikipedia [en.wikipedia.org]

- 5. pslc.ws [pslc.ws]

- 6. Polycarbonates [essentialchemicalindustry.org]

- 7. researchgate.net [researchgate.net]

- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. biomedres.us [biomedres.us]

- 11. fishersci.com [fishersci.com]

- 12. Bisphenol A bis(chloroformate) 95 2024-88-6 [sigmaaldrich.com]

- 13. nj.gov [nj.gov]

- 14. georganics.sk [georganics.sk]

- 15. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

Application Note: A Researcher's Guide to the Interfacial Polymerization of Polycarbonate from Bisphenol A bis(chloroformate)

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Bisphenol A (BPA) polycarbonate via interfacial polymerization, specifically utilizing Bisphenol A bis(chloroformate) and Bisphenol A as monomers. This guide is designed for researchers and professionals in materials science and drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, and in-depth explanations of the rationale behind each critical step. The protocol includes reactant preparation, polymerization, polymer isolation, and thorough characterization, ensuring a reproducible and well-understood synthesis.

Introduction: The Power of the Interface

Interfacial polymerization is a powerful technique for synthesizing a wide variety of polymers, including polycarbonates, polyamides, and polyurethanes.[1][2] The process is a type of step-growth polymerization that occurs at the boundary between two immiscible liquid phases.[2] Typically, one phase is aqueous and contains a diol or diamine monomer, while the other is an organic solvent containing a diacid chloride or, in this case, a bis(chloroformate).[3] The reaction is rapid and occurs under mild conditions, often at room temperature and atmospheric pressure, making it a highly accessible method for laboratory-scale synthesis.[1]

The key advantage of interfacial polymerization lies in its ability to achieve high molecular weights quickly. The polymerization is confined to the interface, and as the polymer precipitates, it can be continuously removed, driving the reaction forward.[1] This guide focuses on a specific and highly efficient route to BPA polycarbonate, reacting Bisphenol A with its own bis(chloroformate) derivative. This approach offers excellent control over the stoichiometry and can lead to a high-purity polymer with desirable properties.

The Chemistry: A Tale of Two Phases

The synthesis of polycarbonate from Bisphenol A (BPA) and Bisphenol A bis(chloroformate) is a classic example of a Schotten-Baumann reaction, occurring at the interface of an aqueous and an organic phase.[1]

-

Aqueous Phase: This phase contains Bisphenol A, which is deprotonated by a base, typically sodium hydroxide (NaOH), to form the more nucleophilic sodium salt of Bisphenol A.[4] This salt is soluble in water.

-

Organic Phase: This phase consists of a water-immiscible organic solvent, such as dichloromethane, in which the Bisphenol A bis(chloroformate) monomer is dissolved.[5]

The polymerization is initiated when the two phases are brought into contact and vigorously stirred. The deprotonated Bisphenol A (phenoxide) from the aqueous phase reacts with the chloroformate groups of the Bisphenol A bis(chloroformate) at the interface, forming a carbonate linkage and releasing a chloride ion. This process repeats, rapidly building the high molecular weight polycarbonate chain.

The Role of the Catalyst

To accelerate the reaction and achieve a high molecular weight polymer, a phase-transfer catalyst is often employed.[6][7] In this protocol, triethylamine (TEA) serves this purpose. TEA can act as both a base catalyst and a phase-transfer agent.[8] It facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the polymerization occurs. Furthermore, it can activate the chloroformate groups, making them more susceptible to nucleophilic attack.

Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for the synthesis of BPA polycarbonate.

Materials and Equipment

| Reagent/Equipment | Details | Purpose |

| Bisphenol A (BPA) | Reagent grade, finely ground | Monomer |

| Bisphenol A bis(chloroformate) | High purity | Monomer |

| Dichloromethane (DCM) | Anhydrous, reagent grade | Organic solvent |

| Sodium Hydroxide (NaOH) | Pellets or solution (e.g., 10% w/v) | Base for deprotonation |

| Triethylamine (TEA) | Reagent grade | Catalyst |

| Hydrochloric Acid (HCl) | 1 M solution | Quenching and neutralization |

| Methanol | Reagent grade | Non-solvent for precipitation |

| Deionized Water | High purity | Aqueous solvent |

| Magnetic Stirrer and Stir Bar | For vigorous mixing | |

| Reaction Vessel (e.g., Beaker) | Appropriate size for the reaction volume | |

| Separatory Funnel | For phase separation | |

| Buchner Funnel and Filter Paper | For polymer collection | |

| Vacuum Oven | For drying the polymer |

Step-by-Step Procedure

The following diagram illustrates the overall workflow of the synthesis.

Caption: Experimental workflow for the interfacial polymerization of polycarbonate.

1. Preparation of the Aqueous Phase:

-

In a suitable beaker, dissolve Bisphenol A in a 10% aqueous solution of sodium hydroxide. The molar amount of NaOH should be at least twice the molar amount of Bisphenol A to ensure complete deprotonation of both hydroxyl groups.

-

Rationale: The formation of the sodium salt of Bisphenol A is crucial as the phenoxide ion is a much stronger nucleophile than the neutral phenol, enabling a rapid reaction with the chloroformate.

2. Preparation of the Organic Phase:

-

In a separate beaker, dissolve Bisphenol A bis(chloroformate) in dichloromethane.

-

Rationale: Dichloromethane is an excellent solvent for the bis(chloroformate) monomer and the resulting polycarbonate, allowing the polymer chains to grow in the organic phase. Its immiscibility with water is essential for creating the reaction interface.

3. Polymerization Reaction:

-

Combine the aqueous and organic phases in a larger reaction vessel.

-

Begin vigorous stirring using a magnetic stirrer to create a large interfacial area between the two phases.

-

Add a catalytic amount of triethylamine to the reaction mixture. A typical starting point is 1-2 mol% with respect to the bis(chloroformate).

-

Continue stirring for approximately 15-30 minutes at room temperature. The solution will become more viscous as the polymer forms.

-

Rationale: Vigorous stirring is critical to maximize the surface area between the two phases, which directly increases the reaction rate. The reaction is typically fast and proceeds to high conversion in a short period.

4. Quenching and Work-up:

-

Stop the stirring and transfer the mixture to a separatory funnel. Allow the layers to separate.

-

Drain the lower organic layer (dichloromethane phase) and discard the upper aqueous layer.

-

Wash the organic layer with a 1 M HCl solution. This is followed by one or two washes with deionized water.

-

Rationale: The HCl wash neutralizes any remaining NaOH and quenches the reaction by protonating any remaining phenoxide ions. It also removes the triethylamine catalyst by forming the water-soluble triethylammonium chloride salt. The water washes remove any residual salts.

5. Polymer Isolation:

-

Slowly pour the washed organic solution into a beaker containing methanol (a non-solvent) while stirring. The volume of methanol should be approximately 5-10 times the volume of the organic phase.

-

A white, fibrous precipitate of polycarbonate will form immediately.

-

Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

-

Wash the polymer on the filter with fresh methanol to remove any residual solvent and unreacted monomers.

-

Rationale: Polycarbonate is insoluble in methanol, causing it to precipitate out of the dichloromethane solution. This is an effective method for isolating and purifying the polymer.[9]

6. Drying:

-

Dry the collected polymer in a vacuum oven at a temperature between 60-80 °C until a constant weight is achieved.

-

Rationale: It is important to thoroughly dry the polymer to remove any residual solvents, which could affect its properties and subsequent characterization.

Characterization and Expected Results

A successful synthesis will yield a white, solid polycarbonate. The following characterization techniques are recommended to verify the structure and properties of the polymer.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum of BPA polycarbonate will show characteristic peaks for the carbonate group (C=O stretch) at approximately 1778 cm⁻¹.[10]

-

Strong C-O stretching vibrations will be observed around 1168 cm⁻¹ and 1207 cm⁻¹.[11]

-

Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropylidene group will be just below 3000 cm⁻¹.

-

The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) indicates the complete reaction of the Bisphenol A monomer.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The spectrum will show characteristic signals for the aromatic protons of the BPA repeating unit (typically in the range of 7.1-7.3 ppm) and a singlet for the methyl protons of the isopropylidene group at around 1.7 ppm.

-

¹³C NMR (in CDCl₃): Key signals include the carbonate carbon at approximately 152 ppm, the quaternary carbon of the isopropylidene group at around 42 ppm, and the methyl carbons at about 31 ppm, along with the aromatic carbon signals.

-

Molecular Weight Analysis

-

Gel Permeation Chromatography (GPC):

-

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

A typical mobile phase for polycarbonate analysis is tetrahydrofuran (THF) or dichloromethane. Polystyrene standards are commonly used for calibration.

-

For a successful interfacial polymerization, a number-average molecular weight in the range of 15,000 to 30,000 g/mol can be expected, with a polydispersity index typically between 1.5 and 2.5.[12]

-

Troubleshooting and Key Considerations

-

Low Molecular Weight: This can be caused by several factors, including poor stirring, incorrect stoichiometry of reactants, or impurities in the monomers or solvents. Ensure vigorous mixing and use high-purity reagents.

-

Low Yield: Insufficient reaction time or a non-optimal pH in the aqueous phase can lead to low yields. The pH should be maintained high enough to keep the Bisphenol A deprotonated.

-

Solvent Selection: While dichloromethane is commonly used, other chlorinated solvents can also be employed. The choice of solvent can affect the solubility of the polymer and thus the final molecular weight.[3]

-

Safety Precautions: Bisphenol A bis(chloroformate) is a reactive and potentially hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloromethane is a volatile and potentially harmful solvent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Bisphenol A polycarbonate via interfacial polymerization using Bisphenol A bis(chloroformate). By carefully following the outlined steps and understanding the rationale behind each experimental choice, researchers can reliably produce high-quality polycarbonate for a variety of applications in materials science and beyond. The provided characterization methods will enable the thorough validation of the synthesized polymer's identity and properties.

References

-

ResearchGate. (2025). Polymerization by phase transfer catalysis. 25. Synthesis of polycarbonates and polythiocarbonates derived from diphenols containing germanium and silicon in the main chain | Request PDF. Available at: [Link]

-

ResearchGate. (2025). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis | Request PDF. Available at: [Link]

-

e-Publications@Marquette. A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. Available at: [Link]

- Google Patents. (1965). Polycarbonate purification.

-

RSC Publishing. (2015). Triethylamine-based catalysts for the melt polymerization of carbonate monomers. Polymer Chemistry. Available at: [Link]

-

RSC Publishing. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2018). Depolymerization of polycarbonate by methanol under pressurized microwave irradiation. Available at: [Link]

-

Wikipedia. Interfacial polymerization. Available at: [Link]

-

ResearchGate. Interfacial Polymerization. Available at: [Link]

-

The Italian Association of Chemical Engineering. (2017). Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). Available at: [Link]

-

ResearchGate. (2025). Solubility Behavior of Bisphenol A in 14 Different Pure Solvents | Request PDF. Available at: [Link]

-

National Institutes of Health. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. Available at: [Link]

-

Wikipedia. Bisphenol A. Available at: [Link]

-

Solubility of Things. Bisphenol A. Available at: [Link]

-

RSC Publishing. (2017). Recent progress in interfacial polymerization. Materials Chemistry Frontiers. Available at: [Link]

-

ResearchGate. The result of FTIR analysis Bisphenol-A-Polycarbonate (BPA) compounds. Available at: [Link]

-

MDPI. (2022). Influence of the Molecular Weight of the Polycarbonate Polyol on the Intrinsic Self-Healing at 20 °C of Polyurethanes. Available at: [Link]

- Google Patents. (2024). Efficient separation of polycarbonate from mixed plastics.

-

Journal of East China University of Science and Technology. (2019). 1H-NMR spectrum of HBPA-PC sample. Available at: [Link]

-

National Institutes of Health. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Available at: [Link]

-

MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Available at: [Link]

-

DSpace@MIT. (2018). In Situ Interfacial Polymerization: A Technique for Rapid Formation of Highly Loaded Carbon Nanotube‐Polymer Composites. Available at: [Link]

- Google Patents. (2010). Method for preparing stable bisphenol sodium salt solution.

-

ACS Publications. (2015). Method for Efficient Recovery of High-Purity Polycarbonates from Electronic Waste. Environmental Science & Technology. Available at: [Link]

-

WIT Press. (2007). EFFECTS OF THE MOLECULAR WEIGHT OF POLYCARBONATE ON THE MECHANICAL PROPERTIES OF CARBON FIBER REINFORCED POLYCARBONATE. Available at: [Link]

-

ResearchGate. (2025). Spectroscopic analysis of poly(bisphenol A carbonate) using high resolution 13C and 1H NMR | Request PDF. Available at: [Link]

-

MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Available at: [Link]

-

National Institutes of Health. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. Available at: [Link]

-

ResearchGate. (2025). The Solubility Behavior of Bisphenol A in the Presence of Surfactants | Request PDF. Available at: [Link]

-

PubMed. (2010). Environmentally benign methanolysis of polycarbonate to recover bisphenol A and dimethyl carbonate in ionic liquids. Available at: [Link]

-

Frontier-Lab. Determination of Average Molecular Weight of Polycarbonate by Reactive Py-GC in the Presence of Organic Alkali. Available at: [Link]

-

MDPI. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Available at: [Link]

-

Ataman Kimya. BISPHENOL A. Available at: [Link]

-

Korea University Pure. (2015). Structure and properties of ultra-high molecular weight bisphenol a polycarbonate synthesized by solid-state polymerization in amorphous microlayers. Available at: [Link]

-

ResearchGate. (2022). Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbonate exchange reaction. Available at: [Link]

-

ResearchGate. (2024). characterization of polycarbonate blends: executive fourier transform infrared spectroscopy (ftir) compared to rheology. Available at: [Link]

-

MDPI. (2021). Highly Efficient Heterogeneous Pd@POPs Catalyst for the N-Formylation of Amine and CO 2. Available at: [Link]

-

ResearchGate. (2025). A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate | Request PDF. Available at: [Link]

Sources

- 1. Interfacial polymerization - Wikipedia [en.wikipedia.org]

- 2. Recent progress in interfacial polymerization - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101735022A - Method for preparing stable bisphenol sodium salt solution - Google Patents [patents.google.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - PMC [pmc.ncbi.nlm.nih.gov]

Use of Bisphenol A bis(chloroformate) in materials science research

Technical Application Note: Precision Synthesis of Polycarbonates and Polyurethanes using Bisphenol A Bis(chloroformate)

Executive Summary

Bisphenol A bis(chloroformate) (BPABC; CAS 2024-88-6) serves as a critical electrophilic intermediate in the synthesis of high-performance engineering thermoplastics and biocompatible scaffolds. Unlike direct phosgenation—which requires handling gaseous phosgene (

This guide details the handling, reactivity, and specific protocols for utilizing BPABC in the synthesis of alternating copolymers, emphasizing its utility in developing medical-grade resins and microfluidic device materials.

Chemical Properties & Safety Profile

BPABC is a moisture-sensitive solid.[1] Upon contact with water or humid air, it hydrolyzes to release hydrochloric acid (HCl) and carbon dioxide (

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 2024-88-6 |

| Molecular Formula | |

| Molecular Weight | 353.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, THF, Benzene. Insoluble in water (hydrolyzes). |

| Melting Point | ~95°C (Decomposes at higher temps) |

| Reactivity Group | Acyl Chloride / Chloroformate |

Safety Critical Alert (H314, H330):

-

Corrosivity: Chloroformates cause severe skin burns and eye damage.[1][2]

-

Inhalation: Inhalation of dust or hydrolysis byproducts (HCl gas) can be fatal.

-

Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood or glovebox.

Application I: Interfacial Synthesis of Polycarbonates

This protocol describes the synthesis of a polycarbonate copolymer.[3][4][5] The interfacial method utilizes two immiscible phases (DCM and Water) to control the reaction rate and molecular weight distribution. This is the standard method for creating optical-grade polymers for microfluidics.

Mechanism: The reaction involves a nucleophilic substitution where the phenoxide ion (generated by NaOH) attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.

Experimental Protocol

Materials:

-

Bisphenol A bis(chloroformate) (BPABC)

-

Comonomer: 4,4'-Dihydroxydiphenyl ether (or standard BPA for homopolymer)

-

Solvent: Dichloromethane (DCM) - Anhydrous not required for this specific phase-transfer method.

-

Base: Sodium Hydroxide (NaOH), 1.0 M aqueous solution.

-

Catalyst: Triethylamine (TEA) or Tetrabutylammonium bromide (TBAB).

Step-by-Step Methodology:

-

Aqueous Phase Preparation:

-

In a 250 mL round-bottom flask, dissolve 10 mmol of the Comonomer (diphenol) in 40 mL of 1.0 M NaOH.

-

Rationale: The NaOH deprotonates the phenol groups, creating highly nucleophilic phenoxide ions.

-

-

Organic Phase Preparation:

-

Dissolve 10 mmol of BPABC in 40 mL of Dichloromethane (DCM).

-

Note: Ensure the BPABC is fully dissolved. If the solution appears cloudy, filter quickly to remove hydrolyzed insoluble species.

-

-

Interfacial Reaction:

-

Add the Organic Phase to the Aqueous Phase. The two layers will separate.

-

Add 0.1 mmol (1 mol%) of Triethylamine (TEA) as a phase transfer catalyst.

-

Vigorous Stirring is Critical: Stir the biphasic mixture at >800 RPM for 30–60 minutes at room temperature.

-

Causality: The reaction occurs at the interface.[4][6][7] High shear rates maximize the surface area between the phases, driving the polymerization.

-

-

Purification:

-

Separate the organic layer (bottom) using a separatory funnel.

-

Wash the organic layer with dilute HCl (0.1 M) to neutralize residual base, followed by two washes with deionized water.

-

Precipitate the polymer by pouring the DCM solution dropwise into a 10-fold excess of cold Methanol under stirring.

-

Filter and dry the white fibrous polymer under vacuum at 60°C.

-

Workflow Visualization

Figure 1: Interfacial polymerization workflow. The reaction is driven by the phase-transfer catalyst at the DCM/Water interface.

Application II: Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

Traditional polyurethane synthesis uses isocyanates, which are potent respiratory sensitizers. BPABC allows for the synthesis of polyurethanes (strictly speaking, poly(carbonate-urethane)s or alternating carbamates) by reacting with diamines. This route is preferred for biomedical applications where isocyanate residue is unacceptable.

Experimental Protocol

Materials:

-

BPABC

-

Diamine: 1,6-Hexanediamine (or piperazine for rigid backbones).

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

-

Base Scavenger: Pyridine or Triethylamine (Anhydrous).

Step-by-Step Methodology:

-

System Setup:

-

Flame-dry a 3-neck flask and equip with a nitrogen purge. Moisture exclusion is vital here, unlike the interfacial method, because competitive hydrolysis of BPABC is faster in a single-phase organic system.

-

-

Reagent Preparation:

-

Dissolve 10 mmol of 1,6-Hexanediamine and 22 mmol of Pyridine (Base Scavenger) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Rationale: The reaction is exothermic. Low temperature prevents side reactions. Pyridine is required to neutralize the HCl generated; otherwise, the amine would protonate and become non-nucleophilic.

-

-

Controlled Addition:

-

Dissolve 10 mmol of BPABC in 20 mL anhydrous DCM.

-

Add the BPABC solution dropwise to the amine solution over 30 minutes.

-

Causality: Slow addition ensures a 1:1 stoichiometric reaction at the chain ends, promoting linear growth rather than cyclic oligomerization.

-

-

Polymerization:

-

Isolation:

-

Precipitate into cold Ethanol or Methanol.

-

Dry under vacuum.

-

Reaction Pathway Visualization

Figure 2: Mechanism of Non-Isocyanate Polyurethane synthesis. The base trap is essential to prevent amine protonation.

Analytical Validation

To ensure the integrity of the synthesized materials, the following analytical signatures must be verified:

| Technique | Target Signal | Interpretation |

| FTIR | 1775 cm⁻¹ (Disappearance) | Loss of Chloroformate C=O stretch. |

| FTIR | 1720 cm⁻¹ (Appearance) | Formation of Carbonate/Urethane C=O. |

| ¹H NMR | ~7.0–7.3 ppm (Aromatic) | Shift in aromatic protons adjacent to the carbonate linkage compared to monomer. |

| GPC | Mw / Mn | Determination of molecular weight and Polydispersity Index (PDI). |

References

-

Intratec. (n.d.). Polycarbonate Production from BPA and Phosgene (Interfacial Process). Retrieved from [Link]

-

PubChem. (2023). Bisphenol A bis(chloroformate) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Making Polycarbonates: The Interfacial Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis of Non-isocyanate Polyurethanes. Green Chemistry. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Bisphenol A dichloroformate | C17H14Cl2O4 | CID 74843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pslc.ws [pslc.ws]

- 4. EP0922722A1 - Interfacial polycarbonate polymerization process and product - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.intratec.us [cdn.intratec.us]

- 8. mdpi.com [mdpi.com]

Application Note: Precision Synthesis of Electro-Optic Polycarbonates via Bisphenol A Bis(chloroformate)

This Application Note is structured as a high-level technical guide for R&D scientists. It prioritizes the "chloroformate route" for its precision in stoichiometry and safety compared to phosgene gas methods, making it suitable for laboratory-scale synthesis of high-value electro-optic (EO) materials.

Abstract & Strategic Rationale

This protocol details the synthesis of electro-optic (EO) polycarbonates via the solution polycondensation of Bisphenol A bis(chloroformate) with nonlinear optical (NLO) chromophore-functionalized diols. Unlike "guest-host" systems—where chromophores are physically doped into a polymer matrix and suffer from thermal relaxation—this covalently bonded approach locks the active moieties into the polymer backbone or side-chain. This results in superior temporal stability of the electro-optic coefficient (

We utilize the bis(chloroformate) route (pre-activated monomer) rather than the direct phosgenation route. This method is critical for drug development and advanced materials labs because:

-

Safety: It eliminates the use of gaseous phosgene.

-

Stoichiometric Control: It allows precise tuning of the chromophore loading density (typically 15–30 wt%) to optimize

while minimizing aggregation-induced quenching. -

Purity: It reduces ionic byproducts that can cause dielectric breakdown during the high-voltage poling process.

Chemical Pathway & Mechanism

The synthesis relies on a nucleophilic substitution reaction where the hydroxyl groups of the NLO-Diol attack the electrophilic carbonyl carbons of the bis(chloroformate), eliminating HCl (scavenged by a base).

Reaction Scheme

Visual Workflow (Graphviz)

The following diagram illustrates the critical path from raw materials to a functional EO device.

Caption: Figure 1. End-to-end workflow for synthesizing and processing electro-optic polycarbonates. Note the critical purification step to remove ionic salts before poling.

Materials & Equipment

Reagents

-

Monomer A: Bisphenol A bis(chloroformate) (CAS: 2024-88-6). Note: Recrystallize from toluene if slightly yellow; purity >98% is required.

-

Monomer B (NLO Diol): A chromophore with two hydroxyl functionalities (e.g., a TCF-based donor-acceptor chromophore functionalized with diethanolamine).

-

Solvent: Dichloromethane (DCM), anhydrous (distilled over CaH2 or from a solvent purification system).

-

Base/Scavenger: Pyridine (anhydrous) or Triethylamine (TEA).

-

Precipitant: Methanol (HPLC grade).

Equipment

-

Three-neck round-bottom flask (100 mL) with N2 inlet/outlet.

-

Magnetic stirrer with temperature control.

-

High-vacuum line for drying.

-

Corona or Contact Poling Setup: High voltage supply (0–10 kV) and heating stage.

Experimental Protocol

Phase 1: Solution Polycondensation

Objective: Synthesize high molecular weight polymer while preventing cross-linking.

-

Preparation: Flame-dry a 100 mL three-neck flask and cool under a stream of dry nitrogen.

-

Dissolution:

-

Add NLO Diol (1.00 eq, e.g., 1.0 mmol) to the flask.

-

Add anhydrous DCM (10 mL) and Pyridine (2.2 eq, 2.2 mmol). Stir until fully dissolved.

-

Expert Insight: If the chromophore is bulky, a co-solvent like anhydrous THF may be used to improve solubility, but DCM is preferred for polycarbonate synthesis kinetics.

-

-

Addition:

-

Dissolve Bisphenol A bis(chloroformate) (1.00 eq, 1.0 mmol) in 5 mL anhydrous DCM.

-

Add this solution dropwise to the reaction flask over 30 minutes at 0°C (ice bath).

-

Reasoning: Slow addition at low temperature prevents localized high concentrations that could lead to cyclic oligomers or uncontrolled exotherms.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir under nitrogen for 12–24 hours.

-

Monitoring: Viscosity should noticeably increase. If available, check GPC aliquots for Mw growth.

-

Phase 2: Purification (The "Electronic Grade" Standard)

Objective: Remove all ionic species (pyridinium salts). Even trace ions cause catastrophic breakdown during poling.

-

Precipitation: Pour the viscous reaction mixture slowly into a stirred beaker of Methanol (200 mL). The polymer will precipitate as a solid fiber or powder.

-

Washing: Filter the solid and wash with excess methanol.[3]

-

Reprecipitation (Mandatory):

-

Redissolve the polymer in minimal THF.

-

Filter this solution through a 0.45 µm PTFE syringe filter to remove insoluble salts.

-

Precipitate again into Methanol.[3]

-

-

Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.

Phase 3: Film Fabrication & Poling

Objective: Align the chromophores (non-centrosymmetric order) to activate the EO effect.

-

Solution Prep: Dissolve the polymer in Cyclopentanone or 1,1,2-Trichloroethane (5–10 wt%). Filter through a 0.2 µm filter.

-

Spin Coating: Spin onto Indium Tin Oxide (ITO) coated glass at 1000–3000 rpm to achieve a thickness of 1–3 µm.

-

Baking: Soft bake at 80°C (vacuum) overnight to remove residual solvent. Solvent residue acts as a plasticizer and lowers Tg.

-

Poling:

Data Presentation & Characterization

Key Characterization Metrics

| Parameter | Method | Target Specification | Note |

| Structure | 1H NMR (CDCl3) | Broadening of peaks; disappearance of -OH | Confirms polymerization vs. monomer blend. |

| Molecular Weight | GPC (vs Polystyrene) | Mn > 15,000 Da; PDI < 2.5 | Low Mw leads to brittle films and poor optical quality. |

| Thermal Stability | DSC / TGA | Tg > 140°C; Td > 250°C | High Tg is required to maintain dipole alignment over time. |

| EO Coefficient | Teng-Man Reflection | Depends heavily on chromophore loading and poling efficiency. |

Chemical Structure Verification (Graphviz)

The following diagram represents the resulting polymer repeat unit logic.

Caption: Figure 2. Schematic of the alternating copolymer structure. The carbonate linkage provides rigidity and oxidative stability.

Troubleshooting & Expert Insights

-

Problem: Low Molecular Weight (Oligomers only).

-

Cause: Impure monomers or wet solvents. Bis(chloroformate) hydrolyzes rapidly in moist air.

-

Solution: Azeotropically dry the NLO diol with benzene/toluene before use. Ensure Bisphenol A bis(chloroformate) is white crystals, not sticky (hydrolyzed).

-

-

Problem: Arcing/Breakdown during Poling.

-

Cause: Residual ions (pyridinium hydrochloride) or dust.

-

Solution: Perform the "Reprecipitation" step twice. Use a 0.2 µm filter for the final spin-coating solution. Perform spin coating in a Class 100 cleanroom environment.

-

-

Problem: Opaque Films.

-

Cause: Phase separation (chromophore aggregating) or humidity during spinning.

-

Solution: Lower the chromophore loading (copolymerize with unsubstituted Bisphenol A) or use a higher boiling point solvent (e.g., Cyclohexanone) to slow evaporation.

-

References

-

Dalton, L. R., et al. "Organic Electro-Optic Materials: Theory and Experiment, Devices, and Applications." Optica, 2025. Link

-

Vertex AI Search Result 1.9. "BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols." Green Chemistry, 2021.[3] Link

-

Vertex AI Search Result 1.2. "Polycarbonate Production: Phosgene vs. Transesterification Routes." Wikipedia. Link

-

Vertex AI Search Result 1.3. "Electro-optical Polymer Technology." DTIC Technical Report. Link

-

Vertex AI Search Result 1.4. "Synthesis of nonlinear optical chromophore and the preparation of attenuated total reflectance modulator." Polymers for Advanced Technologies, 2011.[7] Link

(Note: While specific URLs for academic papers often require subscription, the links provided direct to the authoritative publisher or repository landing pages as verified during the research phase.)

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Polycarbonate-Based Blends for Optical Non-linear Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Polycarbonate - Wikipedia [en.wikipedia.org]

- 6. www2.nict.go.jp [www2.nict.go.jp]

- 7. Sci-Hub. Synthesis of nonlinear optical chromophore and the preparation of attenuated total reflectance modulator / Polymers for Advanced Technologies, 2011 [sci-hub.box]

Analytical methods for monitoring Bisphenol A bis(chloroformate) reactions

Application Note: Precision Monitoring of Bisphenol A Bis(chloroformate) Synthesis and Reactivity

Abstract

Bisphenol A bis(chloroformate) (BPA-BCF) is the critical electrophilic intermediate in the synthesis of high-performance polycarbonates via interfacial or solution polymerization. The quality of the final polymer—specifically its molecular weight distribution and end-group fidelity—depends entirely on the purity and stoichiometry of this intermediate. This guide details a multi-modal analytical framework for monitoring BPA-BCF formation, stability, and consumption. We integrate real-time spectroscopic (FTIR) methods with high-precision quantitative protocols (Titration, NMR) to provide a self-validating quality control system.

Reaction Chemistry & Critical Control Points

The synthesis of BPA-BCF involves the phosgenation of Bisphenol A (BPA). This reaction is highly sensitive to pH and stoichiometry. Inadequate phosgenation leaves unreacted phenolic groups (terminating chain growth early), while hydrolysis converts the active chloroformate back to phenolic groups, destroying stoichiometry.

Key Reaction Pathway:

-

Activation: BPA + 2 COCl₂ → BPA-BCF + 2 HCl

-

Polymerization: BPA-BCF + BPA (Na salt) → Polycarbonate + NaCl

-

Side Reaction (Hydrolysis): ~OCOCl + H₂O → ~OH + CO₂ + HCl

Critical Control Points (CCPs):

-

CCP 1: Hydrolyzable Chlorine Content: The theoretical maximum is ~20.1% (by weight). Deviations indicate incomplete reaction or hydrolysis.

-

CCP 2: Phenolic Hydroxyl Residuals: Indicates under-reaction.

-

CCP 3: Monochloroformate Species: An asymmetric intermediate that acts as a chain limiter if not fully converted.

Analytical Workflow Visualization

The following diagram illustrates the integrated workflow for monitoring the reaction from raw materials to the stable intermediate.

Figure 1: Integrated analytical workflow showing real-time feedback loops and offline validation steps.

Method A: Real-Time In-Situ FTIR Monitoring

Objective: Track the conversion of Phenolic -OH to Chloroformate -OCOCl without sampling.

Mechanistic Insight: The reaction replaces the phenolic hydroxyl bond with a chloroformate ester. This results in the disappearance of the broad O-H stretch and the emergence of a distinct carbonyl signal.

-

BPA Phenolic C-O: ~1230 cm⁻¹

-

Chloroformate C=O: ~1778 cm⁻¹ (Distinct from Carbonate C=O at ~1740 cm⁻¹)

Protocol:

-

Setup: Insert a diamond ATR probe (e.g., Mettler Toledo ReactIR) into the reactor vessel.

-

Baseline: Acquire background spectrum of the solvent (e.g., Dichloromethane or Chlorobenzene).

-

Tracking:

-

Monitor the growth of the peak at 1778 cm⁻¹ .

-

Monitor the decay of the peak at ~3300-3500 cm⁻¹ (O-H stretch).

-

-

Endpoint Determination: The reaction is considered complete when the 1778 cm⁻¹ peak plateaus and the O-H region is flat.

Data Interpretation:

| Functional Group | Wavenumber (cm⁻¹) | Trend during Reaction |

|---|---|---|

| Phenolic -OH | 3200–3500 (Broad) | Decays to baseline |

| Chloroformate C=O | 1775–1780 | Increases and plateaus |

| Carbonate C=O | ~1740 | Appears if polymerization begins (Oligomerization) |

Method B: Quantitative Hydrolyzable Chlorine Titration

Objective: Determine the precise weight percentage of active chloroformate groups to calculate stoichiometry for the subsequent polymerization step.

Expertise Note: Direct titration of the reaction mixture can be misleading due to dissolved HCl. This protocol uses a "reaction-with-amine" approach which is more specific to the chloroformate group than simple silver nitrate titration.

Protocol:

-

Reagents:

-

0.1 N Standardized HCl.

-

Dibutylamine (DBA) solution (0.2 N in Chlorobenzene).

-

Indicator: Bromophenol Blue.

-

-

Procedure:

-

Weigh ~0.5 g of the BPA-BCF sample accurately into an Erlenmeyer flask.

-

Add 20 mL of the 0.2 N Dibutylamine solution.

-

Mechanism:[1] The amine reacts quantitatively with the chloroformate: R-OCOCl + 2 R'2NH → R-OCONR'2 + R'2NH·HCl

-

Allow to stand for 5–10 minutes to ensure complete reaction.

-

Add 50 mL of Methanol to solubilize.

-

Titrate the excess unreacted amine with 0.1 N HCl to the yellow endpoint.

-

Blank: Run a blank titration with 20 mL DBA solution and no sample.

-

-

Calculation:

Acceptance Criteria:

-

Theoretical % Cl for BPA-BCF (MW ~353.2): 20.07%

-

Acceptable Range: 19.8% – 20.1% (Values <19.8% suggest hydrolysis; >20.1% suggest trapped phosgene).

Method C: High-Resolution 1H NMR Spectroscopy

Objective: Structural confirmation and detection of mono-chloroformate impurities.

Causality: The electron-withdrawing nature of the chloroformate group (-OCOCl) deshields the aromatic protons ortho to the oxygen, shifting them downfield compared to the original phenol.

Protocol:

-

Sample Prep: Dissolve ~30 mg of dry BPA-BCF in 0.6 mL of CDCl₃ (Deuterated Chloroform).

-

Note: Ensure CDCl₃ is acid-free (store over silver foil or basic alumina) to prevent hydrolysis during measurement.

-

-

Acquisition: Run standard 1H NMR (minimum 400 MHz).

-

Peak Assignment:

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic (Ortho to OCOCl) | 7.24 | Doublet | 4H |

| Aromatic (Meta to OCOCl) | 7.12 | Doublet | 4H |

| Methyl (Isopropylidene) | 1.67 | Singlet | 6H |

| Impurity: Phenolic Ortho | ~6.7 | Doublet | Indicates unreacted BPA |

Validation: The absence of peaks in the 6.6–6.8 ppm region confirms full conversion of phenolic groups.

Method D: Derivatized HPLC Analysis

Objective: Detect residual BPA and mono-chloroformate species which are difficult to resolve by titration.

Challenge: BPA-BCF is unstable in standard aqueous HPLC mobile phases (it hydrolyzes back to BPA). Solution: Pre-column Derivatization . React the sample with an excess of a secondary amine (e.g., diethylamine) or methanol to convert unstable chloroformates into stable carbamates or methyl carbonates.

Protocol:

-

Derivatization:

-

Take 1 mL of reaction solution.

-

Quench into 5 mL of Methanol (containing 1% Pyridine).

-

Reaction:R-OCOCl + MeOH → R-OCOOMe + HCl

-

Wait 15 minutes.

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.

-

Mobile Phase: A: Water (0.1% H₃PO₄), B: Acetonitrile. Gradient 40% B to 100% B over 20 min.

-

Detection: UV @ 254 nm (Aromatic ring).

-

-

Analysis:

-

BPA: Elutes early (more polar).

-

BPA-Bis(methyl carbonate): Elutes later (less polar derivative of the product).

-

BPA-Mono(methyl carbonate): Elutes between BPA and Bis-derivative.

-

References

-

ASTM D1638-74 . Standard Methods of Testing Urethane Foam Isocyanate Raw Materials. (Adapted for Chloroformate hydrolyzable chlorine titration).

-

Kobe University . (2023). Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method.

-

ChemicalBook . Bisphenol A bis(chloroformate) NMR and FTIR Spectral Data.

-

MicroSolv Technology Corp . Bisphenol A, S and F Analyzed with HPLC.

-

Analytice . Laboratory Determination of Chloroformates.

Sources

Real-Time Kinetic Monitoring of Polycarbonate Synthesis: Bisphenol A Bis(chloroformate) Polycondensation via In-Situ FTIR

Application Note: AN-PC-2024-01

Executive Summary

This application note details the protocol for monitoring the step-growth polymerization of Bisphenol A bis(chloroformate) (BPABC) with Bisphenol A (BPA) to form Polycarbonate (PC). Unlike the phosgenation of BPA, which generates chloroformates in situ, this protocol tracks the reaction starting from the isolated bis(chloroformate) intermediate—a common route in the synthesis of specialized medical-grade polymers and drug conjugates where precise stoichiometry is critical.

Key Technical Insight: The spectral distinction between the chloroformate carbonyl and the carbonate carbonyl is subtle due to overlap. Therefore, this protocol utilizes a multi-peak tracking strategy : monitoring the consumption of the phenolic

Scientific Principles & Reaction Mechanism[1]

Reaction Context

The synthesis is a nucleophilic substitution (polycondensation) where the phenoxide anions of BPA attack the electrophilic carbonyl carbon of BPABC. This releases chloride ions and forms the stable carbonate linkage.

Reaction Pathway Diagram

Figure 1: Step-growth polymerization mechanism. The base facilitates the formation of the phenoxide nucleophile, which attacks the chloroformate.

Spectral Fingerprinting

Successful monitoring requires isolating unique markers for reactants and products.

| Functional Group | Species | Wavenumber ( | Spectral Behavior (Kinetic Trend) |

| Phenolic | BPA (Reactant) | Decay: Primary indicator of BPA consumption. | |

| Chloroformate | BPABC (Reactant) | Shift/Decay: Often appears as a high-freq shoulder that resolves into the polymer peak. | |

| Carbonate | Polymer (Product) | Growth: Becomes the dominant carbonyl band. | |

| BPABC (Reactant) | Decay: Specific to the chloroformate functionality. | ||

| Polymer (Product) | Growth: Characteristic "fingerprint" of the carbonate linkage. |

Expert Note: The carbonyl regions of the chloroformate and the resulting carbonate overlap significantly. Do not rely solely on the

Experimental Protocol

Equipment & Reagents

-

Spectrometer: FTIR with MCT detector (liquid

cooled) for high sensitivity. -

Probe: Diamond or ZnSe ATR (Attenuated Total Reflectance) immersion probe. Note: Diamond is preferred due to the corrosivity of potential HCl byproducts.

-

Reactor: 100 mL jacketed glass reactor with mechanical stirring and

purge. -

Reagents:

Workflow Diagram

Figure 2: Sequential addition protocol ensures accurate referencing of starting materials.

Step-by-Step Methodology (Solution Polymerization)

-

System Preparation:

-

Clean the ATR probe tip with DCM. Ensure no residue remains from prior runs.

-

Insert probe into the reactor. Purge reactor with dry Nitrogen for 15 mins to eliminate atmospheric moisture (which hydrolyzes chloroformates).

-

-

Solvent Background:

-

Charge reactor with 50 mL Anhydrous DCM.

-

Collect Background Spectrum (64 scans,

resolution). Crucial: This subtracts the strong DCM solvent bands.

-

-

Reactant A Baseline (BPA):

-

Add stoichiometric amount of Bisphenol A. Stir until dissolved.

-

Start data collection. Observe the stable

band at

-

-

Base Addition:

-

Add Pyridine (2.2 equivalents relative to BPABC).

-

Note: You may see a spectral shift in the

band due to hydrogen bonding with the base. Allow to stabilize.

-

-

Reaction Initiation (BPABC Addition):

-

Dissolve Bisphenol A bis(chloroformate) in a small volume of DCM.

-

Add dropwise to the reactor over 5 minutes.

-

Trigger: The reaction is extremely fast. Increase scan rate to 1 spectrum every 5–10 seconds if possible.

-

-

Monitoring:

-

Track the rapid decay of the

band. -

Track the emergence of the triplet bands in the

region (Polycarbonate ether/carbonate stretches). -

Monitor until spectral changes plateau (typically 30–60 mins depending on concentration).

-

Data Analysis & Interpretation

Calculating Conversion

Because the Carbonyl peak shifts are subtle, use the consumption of the hydroxyl group (BPA) as the primary metric for conversion (

Where:

-

= Integrated area of the

-

= Integrated area of the

-

Correction: If the baseline drifts, use the C-H aromatic stretch (

) as an internal standard ratio (

Molecular Weight Correlation

In step-growth polymerization, molecular weight increases drastically only at very high conversion (

-

Early Stage: Rapid disappearance of monomers.

-

Late Stage: The FTIR spectrum will look static, but viscosity will increase.

-

Tip: If the

peak disappears completely but the mixture is not viscous, check for stoichiometry errors (excess BPABC).

Troubleshooting: Self-Validating Systems

| Observation | Diagnosis | Corrective Action |

| Broad peak at | Hydrolysis. Water has entered the system, converting chloroformates to | Check |

| Carbonyl peak splits into two distinct maxima. | Unreacted Chloroformate ( | This is good! Use peak deconvolution software to quantify the ratio of reactant to product. |

| No change in spectra after BPABC addition. | Catalyst Failure. | Ensure Pyridine/Base is fresh. Chloroformates are stable without a catalyst/nucleophile. |

| High noise in | Solvent Interference. | DCM has strong absorption here (C-Cl). Switch to Chloroform or use the |

References

- Bottenbruch, L. (1996). Engineering Thermoplastics: Polycarbonates, Polyacetals, Polyesters, Cellulose Esters. Hanser Publishers.

-

Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. Link

-

NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Chloroformates. National Institute of Standards and Technology.[9] Link

-

Takahashi, I., et al. (1999). "In-situ FTIR monitoring of the synthesis of polycarbonate." Macromolecules. (Cited for the specific assignment of carbonate vs. chloroformate shifts).[3][4]

-

Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." in Encyclopedia of Analytical Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. EP0922722A1 - Interfacial polycarbonate polymerization process and product - Google Patents [patents.google.com]

- 4. pslc.ws [pslc.ws]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. α-Chloroethyl chloroformate [webbook.nist.gov]

Application Notes & Protocols: Bisphenol A bis(chloroformate) as a Versatile Coupling Reagent in Advanced Polymer Synthesis

Introduction: The Strategic Role of Bisphenol A bis(chloroformate) in Polymer Chemistry

Bisphenol A bis(chloroformate) is a highly reactive bifunctional monomer pivotal in the synthesis of high-performance polymers. Its structure, featuring a rigid bisphenol A core flanked by two electrophilic chloroformate groups, makes it an exceptional coupling reagent for step-growth polymerization. The reactivity of the chloroformate moiety (-O-CO-Cl) allows for efficient bond formation with nucleophiles such as phenols (to form carbonates) and amines (to form carbamates/urethanes), driving the creation of complex macromolecular architectures.

This guide provides an in-depth exploration of the causality behind its application, focusing on the synthesis of polycarbonates and other copolymers. We will delve into the mechanistic principles and provide field-proven protocols for researchers, scientists, and professionals in drug development and materials science. The primary applications include the synthesis of specialty polycarbonates, block copolymers, and as a non-isocyanate route to polyurethanes.[1]

PART 1: Fundamental Principles of Polymerization

The efficacy of Bisphenol A bis(chloroformate) as a coupling reagent is best understood through the lens of specific polymerization techniques. The choice of method is dictated by the desired polymer properties, reaction kinetics, and monomer solubility.

The Mechanism of Carbonate Bond Formation

The core reaction involves the nucleophilic acyl substitution at the chloroformate's carbonyl carbon. When reacting with a bisphenol (like Bisphenol A itself), the phenoxide ion, generated by deprotonation of the hydroxyl group with a base, acts as the nucleophile.[2][3] This attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of a chloride ion and the formation of a stable carbonate linkage. This process is repeated to build the polymer chain.

Caption: Mechanism of Polycarbonate Formation.

Interfacial Polymerization: A Self-Validating System

Interfacial polymerization is a powerful technique for synthesizing high molecular weight polymers from highly reactive monomers.[4][5] The system involves two immiscible liquid phases, typically an aqueous phase and an organic phase.

-

Aqueous Phase: Contains the nucleophilic monomer (e.g., the sodium salt of a bisphenol) and an acid acceptor (like NaOH) to neutralize the HCl byproduct.[2]

-

Organic Phase: Contains the electrophilic monomer, Bisphenol A bis(chloroformate), dissolved in a solvent like dichloromethane (DCM) or chloroform.[5][6]

Polymerization occurs rapidly at or near the liquid-liquid interface.[4][5] This method is advantageous because:

-

High Reaction Rate: The reaction between the activated nucleophile and the highly reactive chloroformate is extremely fast.[7]

-

Stoichiometric Insensitivity: The reaction is largely confined to the interface, making the overall stoichiometry in the bulk phases less critical than in solution polymerization.

-

High Molecular Weight: The rapid, irreversible reaction drives the formation of long polymer chains.

PART 2: Experimental Protocols

Safety First: Bisphenol A bis(chloroformate) is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[8] It reacts violently with water.[8] Always handle this reagent inside a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[8][9]

Protocol 1: Synthesis of Bisphenol A Polycarbonate via Interfacial Polymerization

This protocol details the synthesis of a homopolymer where Bisphenol A bis(chloroformate) reacts with Bisphenol A.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Bisphenol A | 228.29 | 10.0 | 2.28 g | Monomer (Diol) |

| Sodium Hydroxide (NaOH) | 40.00 | 22.0 | 0.88 g | Base/Activator |

| Bisphenol A bis(chloroformate) | 353.18 | 10.0 | 3.53 g | Monomer (Coupling) |

| Dichloromethane (DCM) | - | - | 100 mL | Organic Solvent |

| Deionized Water | - | - | 100 mL | Aqueous Solvent |

| Triethylamine | 101.19 | ~0.1 | ~14 µL | Catalyst (Optional) |

| Methanol | - | - | 500 mL | Non-solvent |

Step-by-Step Methodology

-

Prepare Aqueous Phase: In a 250 mL beaker, dissolve 2.28 g of Bisphenol A and 0.88 g of NaOH in 100 mL of deionized water. Stir until a clear solution of the sodium bisphenoxide is formed. A catalytic amount of triethylamine can be added to promote the reaction.[10]

-

Prepare Organic Phase: In a separate 250 mL beaker, dissolve 3.53 g of Bisphenol A bis(chloroformate) in 100 mL of dichloromethane.

-

Initiate Polymerization: Transfer the aqueous solution to a high-shear blender or a baffled reactor equipped with a high-speed mechanical stirrer. Begin vigorous agitation.

-

Combine Phases: Rapidly and carefully pour the organic solution into the stirred aqueous phase. A white, fibrous polymer precipitate will form almost instantaneously.

-

Reaction: Continue vigorous stirring for 10-15 minutes at ambient temperature to ensure complete reaction.

-

Isolate Polymer: Stop the stirring and allow the two phases to separate. The polymer will be suspended in the organic (bottom) layer. Separate the organic layer using a separatory funnel.

-

Purification:

-

Wash the organic layer twice with 50 mL of 1M HCl to neutralize any remaining base.

-

Wash the organic layer three times with 50 mL of deionized water to remove salts.

-

-

Precipitation: Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirred methanol. The polycarbonate will precipitate as a white, stringy solid.

-

Drying: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 80-100 °C for 24 hours to remove all residual solvent.

Caption: Workflow for Interfacial Polycarbonate Synthesis.

PART 3: Advanced Applications & Protocols

Synthesis of Block Copolymers

Bisphenol A bis(chloroformate) can act as an efficient coupling agent to synthesize block copolymers. For instance, it can link pre-synthesized polymer chains that have terminal hydroxyl or amine groups, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) or polydimethylsiloxane (PDMS).

Conceptual Workflow:

-

Synthesize or procure a polymer (Block A) with terminal hydroxyl groups.

-

React Block A with an excess of Bisphenol A bis(chloroformate) to cap the chain ends, forming a chloroformate-terminated macroinitiator.

-

Introduce a second polymer (Block B), also with terminal hydroxyl groups.

-